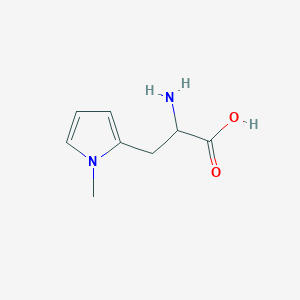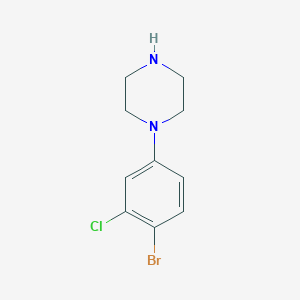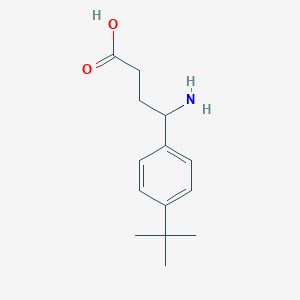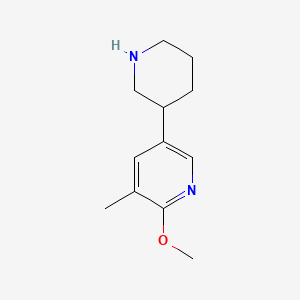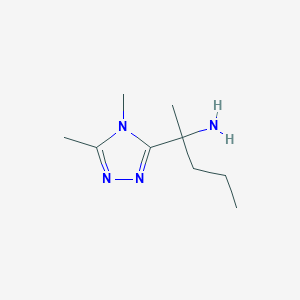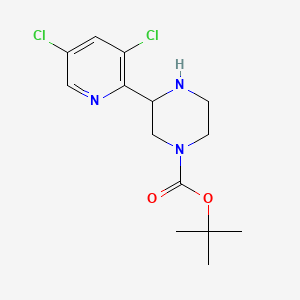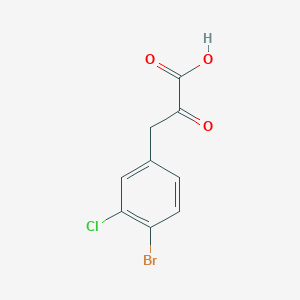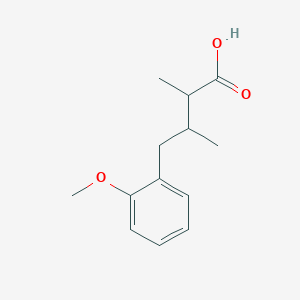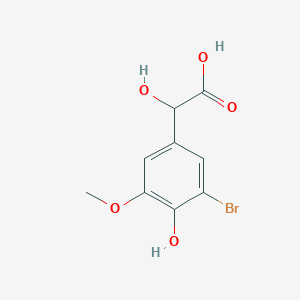
3-Bromo-alpha,4-dihydroxy-5-methoxy-benzeneacetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-alpha,4-dihydroxy-5-methoxy-benzeneacetic Acid is a chemical compound with the molecular formula C9H9BrO5 and a molecular weight of 277.07 g/mol . This compound is characterized by the presence of a bromine atom, two hydroxyl groups, and a methoxy group attached to a benzene ring, along with an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 4-hydroxy-3-methoxybenzaldehyde, followed by oxidation and subsequent acetic acid formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in solvents such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-alpha,4-dihydroxy-5-methoxy-benzeneacetic Acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydroxy compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzeneacetic acid derivatives.
Scientific Research Applications
3-Bromo-alpha,4-dihydroxy-5-methoxy-benzeneacetic Acid is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-alpha,4-dihydroxy-5-methoxy-benzeneacetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations, resulting in active metabolites that exert their effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzoic acid: Similar structure but lacks the acetic acid moiety.
3,4-Dihydroxy-5-methoxybenzoic acid: Similar structure but lacks the bromine atom.
4-Hydroxy-3-methoxybenzaldehyde: Precursor compound used in the synthesis of 3-Bromo-alpha,4-dihydroxy-5-methoxy-benzeneacetic Acid.
Uniqueness
This compound is unique due to the combination of bromine, hydroxyl, and methoxy groups on the benzene ring, along with the acetic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research applications .
Properties
Molecular Formula |
C9H9BrO5 |
|---|---|
Molecular Weight |
277.07 g/mol |
IUPAC Name |
2-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9BrO5/c1-15-6-3-4(7(11)9(13)14)2-5(10)8(6)12/h2-3,7,11-12H,1H3,(H,13,14) |
InChI Key |
KUWYGCNKXRJLTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(C(=O)O)O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


